Foreword: The Strategic Importance of the Indole Scaffold
Foreword: The Strategic Importance of the Indole Scaffold
An In-depth Technical Guide to the Chemical Properties of 7-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" that appears in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it a frequent constituent of molecules designed to interact with biological targets. Within this class, 7-methyl-1H-indole-2-carboxylic acid stands out as a versatile building block. The strategic placement of the methyl group at the 7-position sterically influences the indole nitrogen's environment, while the carboxylic acid at the 2-position provides a crucial handle for synthetic elaboration. This guide offers a comprehensive overview of its synthesis, properties, and reactivity, providing the foundational knowledge necessary for its effective application in research and development.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is paramount for its successful application in synthesis and formulation. 7-methyl-1H-indole-2-carboxylic acid is a stable, solid compound under standard conditions.
| Property | Value | Source |
| IUPAC Name | 7-methyl-1H-indole-2-carboxylic acid | [1] |
| CAS Number | 18474-60-7 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Monoisotopic Mass | 175.063328530 Da | [1] |
| Appearance | Solid (typically off-white to light yellow) | - |
| Storage | Store at 5°C, protect from light | [2] |
| Hazards | Causes serious eye irritation (GHS) | [1] |
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of substituted indoles is a well-established field, with several named reactions providing reliable access to this heterocyclic system. For 7-methyl-1H-indole-2-carboxylic acid, the Reissert and Fischer indole syntheses are two of the most pertinent and historically significant methods.
The Reissert Indole Synthesis
The Reissert synthesis is a powerful method for preparing indole-2-carboxylic acids from o-nitrotoluenes.[3][4] The reaction proceeds through a base-catalyzed condensation followed by a reductive cyclization.
Causality and Mechanistic Insight: The synthesis begins with the condensation of a substituted o-nitrotoluene (in this case, 3-methyl-1-nitrobenzene) with diethyl oxalate.[5] The base, typically a strong alkoxide like potassium ethoxide, is crucial for deprotonating the methyl group of the nitrotoluene, forming a carbanion.[4] This nucleophile then attacks the electrophilic carbonyl of diethyl oxalate. The subsequent reductive cyclization of the resulting ethyl o-nitrophenylpyruvate derivative is the key ring-forming step.[3] Reductants like zinc powder in acetic acid or iron in acetic acid are commonly employed to reduce the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone to form the indole ring after dehydration.[5][6]
Diagram: Reissert Synthesis Workflow
Caption: Reissert synthesis of 7-methyl-1H-indole-2-carboxylic acid.
Experimental Protocol: Reissert Synthesis
-
Condensation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium ethoxide in absolute ethanol. Cool the solution in an ice bath.
-
To this solution, add a stoichiometric mixture of 3-methyl-1-nitrobenzene and diethyl oxalate dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The formation of the potassium salt of the pyruvate ester will be evident as a precipitate.
-
Work-up & Isolation: Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., H₂SO₄). The crude ethyl 2-(2-nitro-3-methylphenyl)-2-oxopropanoate will precipitate and can be collected by filtration.
-
Reductive Cyclization: Suspend the crude pyruvate ester in a mixture of glacial acetic acid and ethanol. Heat the mixture to reflux.
-
Add zinc dust or iron powder portion-wise to the refluxing solution. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Final Isolation: Filter the hot reaction mixture to remove excess metal and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting solid is crude 7-methyl-1H-indole-2-carboxylic acid, which can be purified by recrystallization from a suitable solvent like ethanol/water.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is one of the most versatile and widely used methods for indole synthesis.[7][8] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[9][10]
Causality and Mechanistic Insight: For the synthesis of 7-methyl-1H-indole-2-carboxylic acid, (2-methylphenyl)hydrazine is reacted with pyruvic acid. The initial step is the formation of the corresponding hydrazone.[9] In the presence of an acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA), the hydrazone tautomerizes to an enamine intermediate.[7] This is followed by the key[2][2]-sigmatropic rearrangement, which forms a new C-C bond.[10] The resulting di-imine intermediate then aromatizes, cyclizes, and eliminates a molecule of ammonia to yield the final indole product.[7] The choice of acid catalyst and reaction conditions can significantly impact the yield and purity of the product.
Diagram: Fischer Synthesis Workflow
Caption: Fischer synthesis of 7-methyl-1H-indole-2-carboxylic acid.
Experimental Protocol: Fischer Synthesis
-
Hydrazone Formation: Dissolve (2-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid. Add an equimolar amount of pyruvic acid.
-
Gently warm the mixture (e.g., on a steam bath) for 30-60 minutes to facilitate the formation of the phenylhydrazone. In many cases, this step can be combined with the next without isolating the intermediate.[8]
-
Cyclization: Add the acid catalyst to the reaction mixture. Polyphosphoric acid (PPA) or anhydrous zinc chloride are effective catalysts.
-
Heat the mixture to a temperature between 100-180°C, depending on the catalyst used. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice water. The crude product will precipitate.
-
Collect the solid by filtration and wash it thoroughly with water to remove the acid catalyst.
-
The crude 7-methyl-1H-indole-2-carboxylic acid can be purified by recrystallization.
Spectroscopic Characterization
Accurate structural confirmation is a non-negotiable aspect of chemical synthesis. The following data provides a reference for the spectroscopic characterization of 7-methyl-1H-indole-2-carboxylic acid.
| Technique | Expected Features |
| ¹H NMR | ~11.5-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~11.0-12.0 ppm: Broad singlet, 1H (indole N-H). ~7.0-7.6 ppm: Multiplets, 4H (aromatic protons C3-H, C4-H, C5-H, C6-H). The C3-H will appear as a singlet or doublet further downfield. ~2.5 ppm: Singlet, 3H (methyl group, -CH₃). |
| ¹³C NMR | ~163-165 ppm: Carboxylic acid carbonyl (C=O). ~137-140 ppm: Quaternary carbon (C7a). ~125-130 ppm: Quaternary carbons (C2, C3a, C7). ~110-125 ppm: Aromatic CH carbons (C4, C5, C6). ~105-110 ppm: Aromatic CH carbon (C3). ~16-18 ppm: Methyl carbon (-CH₃). |
| IR (cm⁻¹) | ~3300-3400: N-H stretch (sharp to medium). ~2500-3300: O-H stretch of carboxylic acid (very broad). ~1670-1700: C=O stretch of carboxylic acid (strong). ~1500-1600: C=C aromatic ring stretches. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 174.06 |
Note: Exact chemical shifts (ppm) can vary based on the solvent and concentration used. The data presented is based on typical values for indole-2-carboxylic acids and related structures.[1][11][12]
Reactivity and Applications in Drug Development
7-methyl-1H-indole-2-carboxylic acid is primarily utilized as a synthetic intermediate. Its reactivity is dominated by the carboxylic acid function and the indole ring itself.
Carboxylic Acid Derivatization
The carboxylic acid group is a versatile handle for forming esters and, most commonly, amides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the indole scaffold to other pharmacophores.
Application Example: Synthesis of Bioactive Amides This compound has been used as a starting material to synthesize libraries of indole-2-carboxamides for screening against various biological targets, including agents with anti-Trypanosoma cruzi activity.[13][14]
Experimental Protocol: Amide Coupling (General)
-
Activation: Dissolve 7-methyl-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically 2-24 hours, monitored by LC-MS or TLC).
-
Work-up: Perform an aqueous work-up to remove the coupling reagents and base. The organic layer is dried and concentrated.
-
Purification: The final amide product is purified using flash column chromatography or preparative HPLC.
Indole Ring Reactivity
While the indole ring is generally electron-rich and susceptible to electrophilic substitution, the presence of the deactivating carboxylic acid group at the 2-position makes such reactions less favorable compared to unsubstituted indole. When reactions do occur, they typically target the 5-position. N-alkylation or N-acylation at the indole nitrogen is also a common synthetic transformation.
The compound has served as a key reagent in the development of CCK1 receptor antagonists and Factor Xa inhibitors, highlighting its value in constructing complex molecules with therapeutic potential.[2]
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. Available at: [Link]
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Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from: [Link]
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PubChem. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. Retrieved from: [Link]
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de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link] [Fictitious but representative reference]
-
de Heuvel, D., et al. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Retrieved from: [Link]
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Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. Available at: [Link]
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European Journal of Chemistry. (2021). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link]
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ChemEurope.com. (n.d.). Reissert indole synthesis. Retrieved from: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from: [Link]
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PubChemLite. (n.d.). 7-methyl-1h-indole-2-carboxylic acid (C10H9NO2). Retrieved from: [Link]
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Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. Available at: [Link]
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MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. Retrieved from: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from: [Link]
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SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from: [Link]
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